Cas no 89644-49-5 (Propanamide, 3,3'-(ethylimino)bis-)

Propanamide, 3,3'-(ethylimino)bis- structure
89644-49-5 structure
Product Name:Propanamide, 3,3'-(ethylimino)bis-
CAS No:89644-49-5
MF:C8H17N3O2
MW:187.239481687546
CID:593740
PubChem ID:71325381
Update Time:2025-04-19

Propanamide, 3,3'-(ethylimino)bis- Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 3,3'-(ethylimino)bis-
    • 3-[(3-amino-3-oxopropyl)-ethylamino]propanamide
    • 89644-49-5
    • SCHEMBL15829772
    • DTXSID70754725
    • 3,3'-(Ethylazanediyl)dipropanamide (non-preferred name)
    • Inchi: 1S/C8H17N3O2/c1-2-11(5-3-7(9)12)6-4-8(10)13/h2-6H2,1H3,(H2,9,12)(H2,10,13)
    • InChI Key: VWKNGPHTCHSPSB-UHFFFAOYSA-N
    • SMILES: O=C(CCN(CC)CCC(N)=O)N

Computed Properties

  • Exact Mass: 187.132076794g/mol
  • Monoisotopic Mass: 187.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 89.4Ų
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